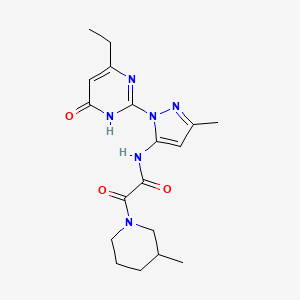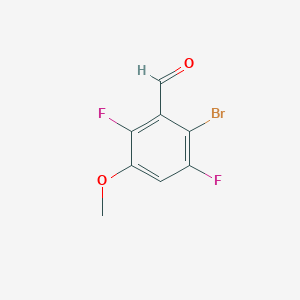
2-Bromo-3,6-difluoro-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,6-difluoro-5-methoxybenzaldehyde is a substituted benzaldehyde derivative that is of interest due to its potential applications in various chemical syntheses. The compound contains bromine, fluorine, and methoxy functional groups attached to a benzaldehyde core, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of substituted 2-bromobenzaldehydes, such as 2-Bromo-3,6-difluoro-5-methoxybenzaldehyde, can be achieved using a palladium-catalyzed ortho-bromination as a key step. This process involves a three-step sequence starting from benzaldehydes, where O-methyloxime serves as a directing group. The subsequent deprotection of substituted 2-bromobenzaldoximes yields the desired 2-bromobenzaldehydes with good overall yields .
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes is influenced by the presence of the bromine atom. In a related compound, 2-bromo-5-hydroxybenzaldehyde, the bromine atom causes a significant deviation from the plane of the benzene ring, and the aldehyde group is twisted around the Csp2-Caryl bond . Although the exact structure of 2-Bromo-3,6-difluoro-5-methoxybenzaldehyde is not discussed, similar structural deviations due to bromine substitution can be expected.
Chemical Reactions Analysis
Brominated benzaldehydes are versatile intermediates in organic synthesis. For instance, 2-bromobenzaldehydes can react with arylhydrazines in the presence of a palladium catalyst to afford 1-aryl-1H-indazoles in good yields . This showcases the reactivity of the bromine substituent in facilitating the formation of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes can be studied using spectroscopic methods and computational chemistry. For example, 5-bromo-2-methoxybenzaldehyde has been analyzed using FT-IR and FT-Raman spectroscopy, and its most stable conformer has been identified. The electronic properties, such as HOMO and LUMO energies, and the isotropic chemical shifts from NMR analyses, have been computed and show good agreement with experimental data. The molecular electrostatic potential map reflects the chemical reactivity of the molecule, and thermodynamic functions have been obtained for a range of temperatures. The behavior of the compound in different solvent media has also been examined .
The substitution of bromine in benzaldehydes affects their structure and reactivity, as well as their linear and nonlinear optical properties. In a study of dimethoxybenzaldehydes with bromine substitution, it was found that bromine decreases certain intermolecular contacts while increasing others, affecting the crystalline arrangement. The kinetic stability and third-order nonlinear susceptibility are also influenced by the presence of the bromine atom .
Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Molecular Properties
- The spectroscopic properties of similar compounds like 5-bromo-2-methoxybenzaldehyde (BMB) have been extensively studied using density functional theory (DFT). These studies, focusing on FT-IR and FT-Raman spectral properties, aid in understanding the molecular structure, electronic properties, and thermodynamic functions of such compounds. This information is crucial for applications in materials science and chemistry (Balachandran, Santhi, & Karpagam, 2013).
Crystal Structure and Anticancer Properties
- The crystal structures of compounds like 5-Bromo-2-hydroxybenzaldehyde have been determined and studied for their potential in inhibiting the growth of human myeloid leukemia HL60 cells. Understanding the crystal structure is essential for designing drugs and understanding their interactions at the molecular level (Chumakov et al., 2014).
Synthesis and Antioxidant Activity
- Research has been conducted on the synthesis and evaluation of antioxidant activity of halogenated benzaldehydes, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde. Such studies are significant for developing new antioxidants and understanding their mechanisms of action (Rijal, Haryadi, & Anwar, 2022).
Drug Synthesis Improvements
- Improvements in the synthesis of key intermediates for drug discovery, such as 5-bromo-2-methylamino-8-methoxyquinazoline, highlight the importance of such compounds in medicinal chemistry. Optimizing synthesis routes can significantly impact the efficiency and speed of drug development (Nishimura & Saitoh, 2016).
Palladium-Catalyzed Cross-Coupling Applications
- The use of 2-bromobenzaldehydes in palladium-catalyzed cross-coupling reactions, as reviewed in recent advancements, underscores their utility in synthesizing biologically and medicinally relevant compounds. These reactions are foundational in modern synthetic organic chemistry (Ghosh & Ray, 2017).
Wirkmechanismus
Target of Action
Benzaldehyde derivatives are often involved in reactions at the benzylic position .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Benzaldehyde derivatives are often involved in various organic reactions, which could potentially influence multiple biochemical pathways .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For example, some compounds are more stable and effective under certain conditions .
Eigenschaften
IUPAC Name |
2-bromo-3,6-difluoro-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-6-2-5(10)7(9)4(3-12)8(6)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWVDSFLNOVBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)C=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,6-difluoro-5-methoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

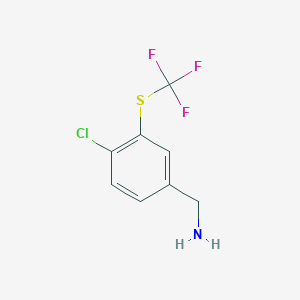
![tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2520984.png)
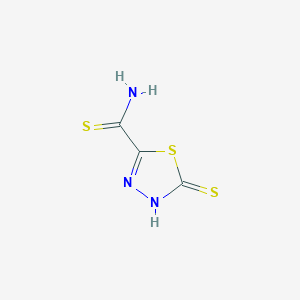
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2520986.png)
![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride](/img/structure/B2520988.png)
![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)
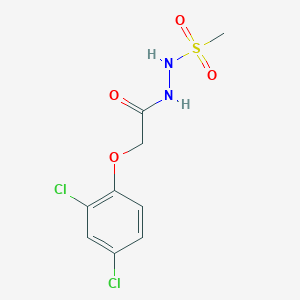
![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)
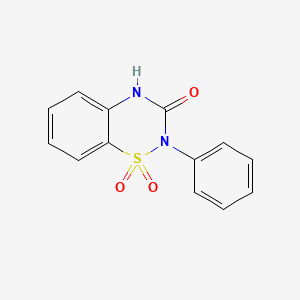
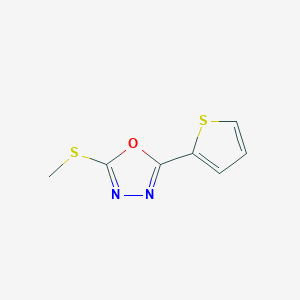
![N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520999.png)
![8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B2521003.png)
